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Compound of Interest

Compound Name: H-Tyr(Bzl)-OBzIl.HCI

Cat. No.: B613031

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, O-benzyl-, benzyl ester, hydrochloride, abbreviated as H-Tyr(Bzl)-OBzl-HCI, is a
pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its
unique structural characteristics, featuring benzyl protection for both the side-chain hydroxyl
group and the C-terminal carboxylic acid, render it an invaluable building block, particularly in
solution-phase peptide synthesis (SPPS) and within the Boc/Bzl (tert-Butoxycarbonyl/benzyl)
protection strategy. This guide provides a comprehensive overview of the core functionalities,
experimental protocols, and strategic applications of H-Tyr(Bzl)-OBzI-HCI in the synthesis of
complex peptides and its relevance in drug discovery.

Core Functionality and Physicochemical Properties

H-Tyr(Bzl)-OBzl-HCI serves as a C-terminally and side-chain protected tyrosine unit, essential
for the controlled, stepwise elongation of peptide chains. The benzyl (Bzl) groups offer robust
protection under various coupling conditions and are removable under specific deprotection
protocols, typically catalytic hydrogenation. The hydrochloride salt form enhances the
compound's stability, crystallinity, and ease of handling.[1][2]
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Property Value

CAS Number 52142-01-5[3]

Molecular Formula C23H23NO3-HCI[3]

Molecular Weight 397.9 g/mol [3]

Appearance White to off-white powder

Purity (HPLC) =98%

Solubility Soluble in organic solvents like DMF and DMSO
Storage 2-8°C, desiccated

Application in Peptide Synthesis: The Boc/Bzl
Strategy

H-Tyr(Bzl)-OBzl-HCl is a key component in the Boc/Bzl strategy for peptide synthesis. In this
approach, the temporary Na-Boc group is removed under moderately acidic conditions (e.qg.,
trifluoroacetic acid, TFA), while the more stable benzyl protecting groups on the tyrosine side-
chain and C-terminus are cleaved using stronger acids like hydrofluoric acid (HF) or through
catalytic hydrogenation.[4][5] This differential lability is fundamental to the selective and
controlled assembly of the peptide sequence.

The benzyl protection on the phenolic hydroxyl group of the tyrosine side chain is crucial to
prevent unwanted side reactions, such as O-acylation, during coupling steps.[6]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving H-Tyr(Bzl)-
OBzI-HCl in the synthesis of a model dipeptide, Boc-Ala-Tyr(Bzl)-OBzl. These protocols are
based on established procedures for similar amino acid derivatives and can be adapted for
various peptide sequences.[7]

Protocol 1: Coupling of Boc-Ala-OH with H-Tyr(Bzl)-
OBzl-HCI
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This protocol details the formation of a peptide bond between N-a-Boc-protected alanine and
H-Tyr(Bzl)-OBzl-HCI using the N,N'-dicyclohexylcarbodiimide (DCC) and 1-
hydroxybenzotriazole (HOBt) coupling methodology.[7]

Materials:

e Boc-Ala-OH

e H-Tyr(Bzl)-OBzI-HCI

» N,N'-Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

» N,N-Diisopropylethylamine (DIPEA)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

e 1 M Hydrochloric acid (HCI)

e Saturated sodium bicarbonate solution (NaHCO3s)
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

 In areaction vessel, dissolve H-Tyr(Bzl)-OBzl|-HCI (1.0 equivalent) in anhydrous DMF.

o Neutralize the hydrochloride salt by adding DIPEA (1.1 equivalents) and stir the solution for
20 minutes at room temperature.[7]

e In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in
anhydrous DMF.[7]
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e Cool the Boc-Ala-OH solution to 0°C in an ice-water bath and add DCC (1.1 equivalents). A
white precipitate of dicyclohexylurea (DCU) will form.[7]

« Stir the activation mixture at 0°C for 45 minutes.[7]

« Filter the mixture to remove the DCU precipitate and add the filtrate to the neutralized H-
Tyr(Bzl)-OBzl solution.[7]

o Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[7]

» Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance
Liquid Chromatography (HPLC).[7]

e Upon completion, dilute the reaction mixture with ethyl acetate.

e Wash the organic layer successively with 1 M HCI, saturated NaHCOs solution, and brine.[7]

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced pressure
to obtain the crude protected dipeptide.

Purify the crude product by silica gel column chromatography or recrystallization.[7]

Parameter Condition/Value
Reaction Time 12-18 hours

Temperature 0°C to Room Temperature
Typical Yield 80-95% (after purification)
Purity (HPLC) >98%

Protocol 2: Deprotection of the Benzyl Ester and Benzyl
Ether

This protocol describes the simultaneous removal of the C-terminal benzyl ester and the side-
chain benzyl ether from the Tyr(Bzl) residue via catalytic hydrogenation.[8][9][10]

Materials:
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» Protected peptide (e.g., Boc-Ala-Tyr(Bzl)-OBzl)

e 10% Palladium on carbon (Pd/C)

o Methanol (MeOH) or Tetrahydrofuran (THF)

e Hydrogen gas (Hz) or Ammonium formate

o Celite®

Procedure:

» Dissolve the protected peptide in methanol or THF in a suitable hydrogenation vessel.
o Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).[7]

« If using hydrogen gas, pressurize the vessel with hydrogen (typically 1-3 atm).[7] If using
transfer hydrogenation, add a hydrogen donor like ammonium formate.[3][9]

« Stir the reaction mixture vigorously at room temperature.
e Monitor the reaction by TLC or HPLC until the starting material is consumed.[7]

o Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the
Pd/C catalyst.[7]

o Concentrate the filtrate under reduced pressure to yield the deprotected peptide (e.g., Boc-
Ala-Tyr-OH).

Parameter Condition/Value

Catalyst 10% Palladium on carbon

Hydrogen Source Hz gas (1-3 atm) or Ammonium formate
Reaction Time 2-16 hours

Temperature Room Temperature

Typical Yield >90%
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Strategic Workflow in Dipeptide Synthesis

The synthesis of a dipeptide utilizing H-Tyr(Bzl)-OBzI-HCI follows a logical and sequential
workflow, ensuring the formation of the desired product with high purity.
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Step 1: Amine Deprotection Step 2: Carboxyl Activation

H-Tyr(Bzl)-OBzI-HCI Boc-Ala-OH

Neutralization with DIPEA in DMF Activation with DCC/HOBt in DMF

Free Amine: H-Tyr(Bzl)-OBzI Activated Boc-Ala-OH

AN /

Step 3: Peptide Bond Forpaation and Purification

Coupling Reaction

Protected Dipeptide:
Boc-Ala-Tyr(Bzl)-OBzI

Purification

Pure Protected Dipeptide

Click to download full resolution via product page

Caption: Workflow for the synthesis of a protected dipeptide using H-Tyr(Bzl)-OBzl|-HCI.
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Role in Drug Discovery and Development

Protected amino acids like H-Tyr(Bzl)-OBzl-HCI are fundamental in the synthesis of peptide-
based therapeutics. A notable application is in the synthesis of analogues of Angiotensin II, a
key peptide hormone in the Renin-Angiotensin System (RAS) which regulates blood pressure.
[11][12] By incorporating modified tyrosine residues using building blocks like H-Tyr(Bzl)-
OBzl-HCI, researchers can develop potent and selective Angiotensin Il receptor antagonists for
the treatment of hypertension.[13][14][15][16]

The benzyl protection strategy is well-suited for producing these complex peptides, and the
subsequent deprotection steps are critical for obtaining the final active pharmaceutical
ingredient.

Conclusion

H-Tyr(Bzl)-OBzl-HClI is a versatile and indispensable reagent in the field of peptide chemistry.
Its dual benzyl protection of the tyrosine side-chain and the C-terminus provides a robust and
reliable building block for the synthesis of complex peptides, particularly within the well-
established Boc/Bzl strategy. The detailed protocols and strategic workflows presented in this
guide underscore its importance for researchers, scientists, and drug development
professionals in the creation of novel peptide-based therapeutics and other advanced
applications. The careful selection and application of such protected amino acids are
paramount to achieving high yields and purities in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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